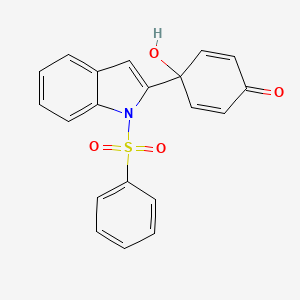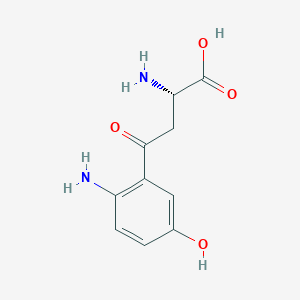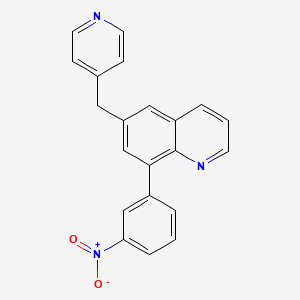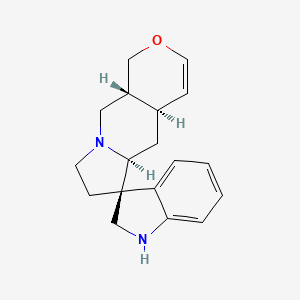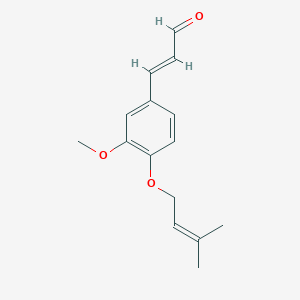![molecular formula C14H12ClN3O2 B1243376 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243376.png)
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[2-[1-(2-pyridinyl)ethylidene]hydrazinyl]benzoic acid is a member of benzoic acids and an organohalogen compound.
Scientific Research Applications
Occupational Health and Safety
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid has been associated with occupational health concerns. A study highlighted cases of occupational respiratory diseases and urticaria related to benzoic acid derivatives, indicating potential IgE-mediated sensitization or respiratory diseases related to agents like benzoic acid derivatives. Workers in certain industries may be at risk of occupational asthma, rhinitis, and urticaria when exposed to such compounds (Suojalehto et al., 2015).
Dentistry
Benzoic acid, a derivative of 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, has shown efficacy in denture cleansing. A study compared the efficacy of benzoic acid denture soaks against colonization of Candida albicans with chlorhexidine gluconate, a commonly used denture cleanser. The results indicated that benzoic acid might be more effective than chlorhexidine gluconate in inhibiting the colonization of C. albicans on denture surfaces (Arafa, 2016).
Detoxification and Metabolism
Benzoic acid, closely related to 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, is widely used as a preservative in food products. A metabolomics study on the detoxification of benzoic acid through glycine conjugation revealed a high degree of inter-individual variation in detoxification. The study suggests that glycine conjugation does not deplete glycine but is supplemented by glycine regeneration, maintaining glycine homeostasis during detoxification (Irwin et al., 2016).
Skin Care and Dermatology
2-Hydroxy-5-octanoyl benzoic acid, a molecule related to 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, has shown potential in limiting age-related skin damage. A study evaluating its effects on young and older women's skin found that topical application of this compound could lead to significant improvements in certain epidermal and dermal manifestations of aging, keeping the biologic modifications within physiological limits close to the characteristics of young skin (Avila-Camacho et al., 1998).
properties
Product Name |
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid |
|---|---|
Molecular Formula |
C14H12ClN3O2 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12ClN3O2/c1-9(13-4-2-3-7-16-13)17-18-10-5-6-12(15)11(8-10)14(19)20/h2-8,18H,1H3,(H,19,20)/b17-9+ |
InChI Key |
KZRTWLMCNWJAEY-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC(=C(C=C1)Cl)C(=O)O)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=CC=N2 |
solubility |
34.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



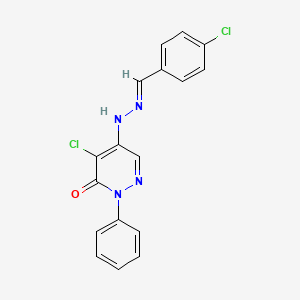
![3-{N-[1(S)-(3-carboxyphenyl)ethyl]amino}-2(S)-hydroxy-propyl(cyclohexylmethyl)phosphinic acid](/img/structure/B1243297.png)
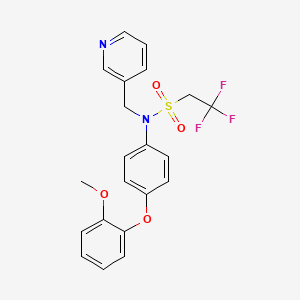
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)
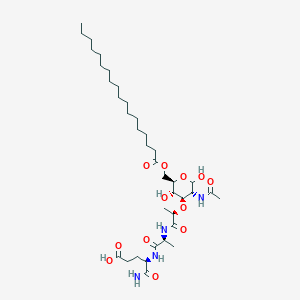
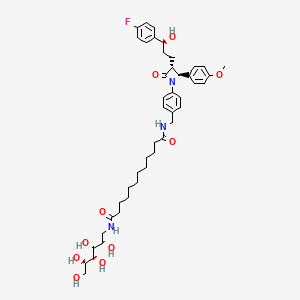
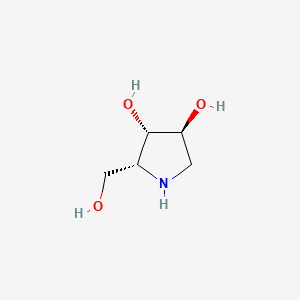
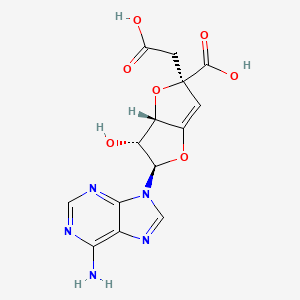
![(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride](/img/structure/B1243306.png)
